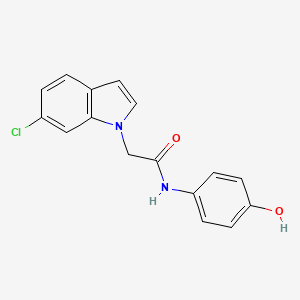

2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

CAS No.:

Cat. No.: VC16348307

Molecular Formula: C16H13ClN2O2

Molecular Weight: 300.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13ClN2O2 |

|---|---|

| Molecular Weight | 300.74 g/mol |

| IUPAC Name | 2-(6-chloroindol-1-yl)-N-(4-hydroxyphenyl)acetamide |

| Standard InChI | InChI=1S/C16H13ClN2O2/c17-12-2-1-11-7-8-19(15(11)9-12)10-16(21)18-13-3-5-14(20)6-4-13/h1-9,20H,10H2,(H,18,21) |

| Standard InChI Key | UOXFSNFFTZFAAO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC2=C1C=CN2CC(=O)NC3=CC=C(C=C3)O)Cl |

Introduction

2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide is a complex organic compound featuring an indole moiety linked to a phenyl ring through an acetamide group. The compound's structure includes a chloro substituent at the 6-position of the indole ring and a hydroxy group on the phenyl ring. This unique combination of functional groups contributes to its potential biological activities and chemical reactivity.

Synthesis and Preparation

The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide typically involves the reaction of 6-chloroindole with 4-hydroxyaniline in the presence of appropriate reagents to form the acetamide linkage. Detailed synthesis protocols may vary depending on the specific conditions and reagents used.

Biological Activities and Potential Applications

Compounds with indole and phenyl moieties are often investigated for their therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of a hydroxy group on the phenyl ring may enhance the compound's ability to interact with biological targets, potentially leading to improved efficacy in therapeutic applications.

Table: Comparison of Indole-Based Compounds

| Compound Name | Structure Features | Potential Applications |

|---|---|---|

| 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide | Indole with chloro and hydroxyphenyl groups | Antimicrobial, anticancer |

| N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide | Indole with pyrimidine moiety | Therapeutic effects, including anticancer |

| 2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide | Indole linked to phenyl ring | Potential antimicrobial and anticancer activities |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume